molecular formula C12H12FNO B2814053 1-(3-Fluoro-3-phenylazetidin-1-yl)prop-2-en-1-one CAS No. 2194024-32-1

1-(3-Fluoro-3-phenylazetidin-1-yl)prop-2-en-1-one

Cat. No.: B2814053
CAS No.: 2194024-32-1
M. Wt: 205.232
InChI Key: SNVCFWGQHXSOCV-UHFFFAOYSA-N
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Description

1-(3-Fluoro-3-phenylazetidin-1-yl)prop-2-en-1-one is a synthetic organic compound with the molecular formula C12H12FNO

Preparation Methods

The synthesis of 1-(3-Fluoro-3-phenylazetidin-1-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Fluoro Group: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Attachment of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts alkylation or other suitable methods.

    Formation of the Prop-2-en-1-one Moiety: This can be achieved through aldol condensation or other carbon-carbon bond-forming reactions.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability.

Chemical Reactions Analysis

1-(3-Fluoro-3-phenylazetidin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluoro-substituted position, using reagents like sodium methoxide or other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Fluoro-3-phenylazetidin-1-yl)prop-2-en-1-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of specialty chemicals, materials science, and other industrial applications.

Mechanism of Action

The mechanism by which 1-(3-Fluoro-3-phenylazetidin-1-yl)prop-2-en-1-one exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The fluoro and phenyl groups contribute to its binding affinity and specificity, influencing various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic and industrial applications.

Comparison with Similar Compounds

1-(3-Fluoro-3-phenylazetidin-1-yl)prop-2-en-1-one can be compared with similar compounds such as:

    1-(3-Chloro-3-phenylazetidin-1-yl)prop-2-en-1-one: Similar structure but with a chloro group instead of a fluoro group, leading to different reactivity and properties.

    1-(3-Phenylazetidin-1-yl)prop-2-en-1-one:

    1-(3-Fluoro-3-phenylpyrrolidin-1-yl)prop-2-en-1-one: Contains a pyrrolidine ring instead of an azetidine ring, resulting in different steric and electronic effects.

The uniqueness of this compound lies in its specific substitution pattern and ring structure, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-fluoro-3-phenylazetidin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO/c1-2-11(15)14-8-12(13,9-14)10-6-4-3-5-7-10/h2-7H,1,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNVCFWGQHXSOCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CC(C1)(C2=CC=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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